molecular formula C10H12N4O2 B4580309 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide

1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide

Cat. No.: B4580309
M. Wt: 220.23 g/mol
InChI Key: FDYBUPBCYZEZAF-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.09602564 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with a structure similar to 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide, have been synthesized and tested for cytotoxic activities. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, indicating their potential in cancer research (Deady et al., 2003).

Synthesis of Novel Isoxazolines and Isoxazoles

Research focused on the synthesis of new isoxazolines and isoxazoles through [3+2] cycloaddition, involving derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds, related to the chemical structure , contribute to the development of novel chemical entities with potential pharmacological applications (Rahmouni et al., 2014).

Antileukemic Activities of Derivatives

Studies have been conducted on the antileukemic activities of certain derivatives, including those related to this compound. These derivatives were tested for their efficacy against leukemic cell lines, providing valuable insights into their therapeutic potential in leukemia treatment (Earl & Townsend, 1979).

Alteration of DNA by Derivatives

Research involving the alteration of DNA by certain carboxamide derivatives has been conducted. These studies are crucial for understanding the interaction of these compounds with genetic material, which is essential for assessing their potential therapeutic applications (Mizuno & Decker, 1976).

Synthesis and Reactivity of Derivatives

The synthesis and reactivity of various pyrazole derivatives have been extensively studied. This research contributes to the understanding of the chemical properties of these compounds and their potential applications in various fields of science (Ozerova et al., 2015).

Properties

IUPAC Name

1,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6-4-9(13-16-6)11-10(15)8-5-14(3)12-7(8)2/h4-5H,1-3H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYBUPBCYZEZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.